molecular formula C17H20N4O4S B1590918 Dabsyl-L-alanine CAS No. 89131-10-2

Dabsyl-L-alanine

Cat. No.: B1590918
CAS No.: 89131-10-2
M. Wt: 376.4 g/mol
InChI Key: MSJGMRRFQPODJE-LBPRGKRZSA-N
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Description

Dabsyl-L-alanine, also known as 4-dimethylaminoazobenzene-4’-sulfonyl-L-alanine, is a derivative of the amino acid alanine. It is commonly used in biochemical research for the derivatization of amino acids, peptides, and proteins to facilitate their detection and analysis. The dabsyl group, a chromophore, imparts a distinct color to the compound, making it easily detectable by various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dabsyl-L-alanine is typically synthesized through the reaction of L-alanine with dabsyl chloride (4-dimethylaminoazobenzene-4’-sulfonyl chloride). The reaction involves the nucleophilic substitution of the sulfonyl chloride group by the amino group of L-alanine. The reaction is usually carried out in an organic solvent such as acetone or acetonitrile, with the presence of a base like sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory-scale preparation. The process would typically involve the use of automated reactors and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dabsyl-L-alanine undergoes several types of chemical reactions, including:

    Substitution Reactions: The primary reaction involves the substitution of the sulfonyl chloride group by the amino group of L-alanine.

    Oxidation and Reduction: While not commonly reported, the dabsyl group can potentially undergo redox reactions under specific conditions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the dabsyl group.

Common Reagents and Conditions

    Dabsyl Chloride: Used for the derivatization of amino acids.

    Organic Solvents: Acetone, acetonitrile.

    Bases: Sodium carbonate, sodium hydroxide.

Major Products Formed

The primary product formed from the reaction of L-alanine with dabsyl chloride is this compound. Hydrolysis of this compound can yield L-alanine and the corresponding dabsyl derivative.

Scientific Research Applications

Dabsyl-L-alanine is widely used in scientific research for various applications:

Mechanism of Action

The mechanism of action of Dabsyl-L-alanine primarily involves its role as a derivatizing agent. The dabsyl group reacts with the amino groups of amino acids, peptides, and proteins, forming a stable covalent bond. This derivatization enhances the detectability of these biomolecules by imparting a distinct color and increasing their mass, making them more amenable to analysis by HPLC and mass spectrometry .

Comparison with Similar Compounds

Similar Compounds

    Dansyl-L-alanine: Another derivatizing agent used for similar purposes but with different spectral properties.

    DNP-L-alanine: Used for derivatization but less commonly due to lower stability.

    Fluorescamine-L-alanine: Used for fluorescence-based detection of amino acids.

Uniqueness

Dabsyl-L-alanine is unique due to its high stability and distinct chromophore properties, which allow for sensitive and specific detection of derivatized biomolecules. Its ability to form stable derivatives with amino acids, peptides, and proteins makes it a valuable tool in biochemical research .

Properties

IUPAC Name

(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c1-12(17(22)23)20-26(24,25)16-10-6-14(7-11-16)19-18-13-4-8-15(9-5-13)21(2)3/h4-12,20H,1-3H3,(H,22,23)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJGMRRFQPODJE-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20555047
Record name N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20555047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89131-10-2
Record name N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20555047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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